5-Cyanopyrimidine-4-carboxylic acid
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Overview
Description
5-Cyanopyrimidine-4-carboxylic acid is a chemical compound with the CAS Number: 1781895-01-9 . It has a molecular weight of 149.11 . The IUPAC name for this compound is this compound . The physical form of this compound is a powder .
Physical and Chemical Properties Analysis
This compound is a powder . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Medicinal Chemistry and Pharmacology
- Hepatitis C Virus (HCV) NS5B Polymerase Inhibitors : Derivatives of pyrimidine carboxylic acids have been identified as active site inhibitors, showing potential in the treatment of HCV due to their ability to bind at the enzyme's active site and inhibit its function (Stansfield et al., 2004).
- Antimicrobial Activity : Multifunctional pyrimidine derivatives synthesized using green chemical techniques exhibited antimicrobial activity against pathogenic bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Gupta et al., 2014).
- Antitumor Activity : Pyrimidine derivatives have been explored for their antitumor properties, with some compounds showing potent inhibitory effects on kinase enzymes, suggesting applications in cancer treatment (Lombardo et al., 2004).
Organic Synthesis and Chemical Properties
- Synthesis of Heterocyclic Compounds : Pyrimidine carboxylic acids serve as precursors in the synthesis of diverse heterocyclic structures, which are of interest for their varied biological activities and potential use in drug development (Quiroga et al., 2016).
- Corrosion Inhibitors : Derivatives of pyrimidine have been evaluated as corrosion inhibitors for metals, offering potential applications in protecting industrial materials (Singh et al., 2016).
Biochemistry and Epigenetics
- Detection of Epigenetic Modifications : Advanced techniques for detecting 5-formylpyrimidine modifications in DNA have significant implications for understanding biological processes and disease diagnostics, illustrating the broader applications of pyrimidine chemistry in the field of epigenetics (Wang et al., 2019).
Safety and Hazards
The safety information for 5-Cyanopyrimidine-4-carboxylic acid includes several hazard statements: H302, H312, H315, H319, H332, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Properties
IUPAC Name |
5-cyanopyrimidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O2/c7-1-4-2-8-3-9-5(4)6(10)11/h2-3H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHJSTKTZABDNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)C(=O)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1781895-01-9 |
Source
|
Record name | 5-cyanopyrimidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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